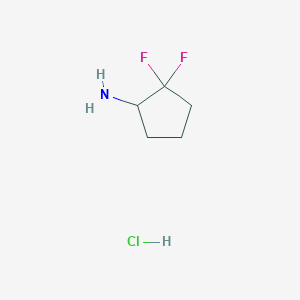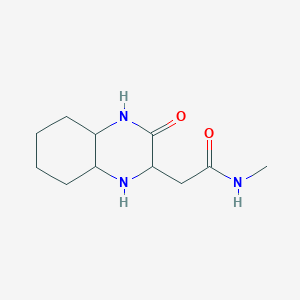
1-Nitro-3-(trichloromethoxy)benzene
概要
説明
1-Nitro-3-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H4Cl3NO3 and a molecular weight of 256.471 g/mol It is characterized by the presence of a nitro group (-NO2) and a trichloromethoxy group (-O-CCl3) attached to a benzene ring
準備方法
The synthesis of 1-Nitro-3-(trichloromethoxy)benzene typically involves the nitration of 3-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
1-Nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The trichloromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles (e.g., hydroxide ions, alkoxide ions).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso (-NO) or other higher oxidation state derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Nitro-3-(trichloromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical transformations.
Biology: The compound can be used in studies related to the biological activity of nitroaromatic compounds. It may serve as a model compound for investigating the effects of nitro groups on biological systems.
Medicine: Research into the potential medicinal properties of derivatives of this compound is ongoing. Compounds with similar structures have shown promise as antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through its nitro and trichloromethoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The trichloromethoxy group can participate in substitution reactions, leading to the formation of new chemical bonds with target molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
1-Nitro-3-(trichloromethoxy)benzene can be compared with other nitroaromatic compounds, such as:
1-Nitro-2-(trichloromethoxy)benzene: Similar in structure but with the nitro group in a different position, leading to different reactivity and properties.
1-Nitro-4-(trichloromethoxy)benzene: Another positional isomer with distinct chemical and biological properties.
1-Nitro-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group, resulting in different electronic and steric effects.
特性
IUPAC Name |
1-nitro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJGAIUJOJLKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B1402077.png)

![Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1402083.png)


![Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402087.png)



